molecular formula C14H10ClIN2O2S B566886 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-09-5

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B566886
CAS No.: 1227267-09-5
M. Wt: 432.66
InChI Key: PGIOKFIHZFWDDX-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of azaindoles. This compound is characterized by the presence of a phenylsulphonyl group, a chlorine atom, an iodine atom, and a methyl group attached to an azaindole core. Azaindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Phenylsulphonylation: The phenylsulphonyl group is introduced using phenylsulfonyl chloride in the presence of a base like pyridine.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the phenylsulphonyl group.

    Coupling Reactions: Suzuki-Miyaura and Sonogashira coupling reactions can be used to introduce various substituents at the halogenated positions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a kinase inhibitor and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in the regulation of cellular processes. By binding to the active site of these kinases, the compound can modulate signaling pathways and affect cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other azaindole derivatives, such as:

    1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methylindole: Lacks the nitrogen atom in the azaindole core.

    1-(Phenylsulphonyl)-5-chloro-2-iodo-7-azaindole: Differs in the position of the nitrogen atom.

    1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-5-azaindole: Has an additional nitrogen atom in the core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIOKFIHZFWDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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